5-(sec-Butyl)-1,3,4-oxadiazol-2-amine

Description

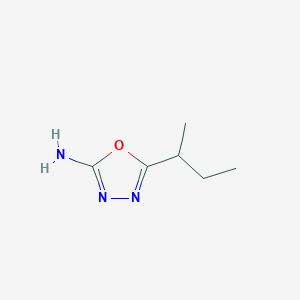

Structure

3D Structure

Properties

CAS No. |

69741-91-9 |

|---|---|

Molecular Formula |

C6H11N3O |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

5-butan-2-yl-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C6H11N3O/c1-3-4(2)5-8-9-6(7)10-5/h4H,3H2,1-2H3,(H2,7,9) |

InChI Key |

RKHGGNRULVZPLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=NN=C(O1)N |

Origin of Product |

United States |

Model Validation:the Developed Qsar or 3d Qsar Model Must Be Rigorously Validated to Ensure Its Robustness and Predictive Ability. Standard Validation Techniques Include:

Internal Validation: Cross-validation techniques like leave-one-out (LOO) or leave-many-out (LMO) are used to assess the internal consistency of the model. The cross-validated correlation coefficient (q²) is a key metric. brieflands.comnih.gov

External Validation: The model's predictive power is tested on the external test set of compounds that were not used in model development. The predicted correlation coefficient (r²_pred) is calculated. brieflands.com

Illustrative Data for a Hypothetical QSAR Study on 1,3,4-Oxadiazole (B1194373) Derivatives:

To illustrate the type of data involved, the following table presents a hypothetical set of 1,3,4-oxadiazole derivatives with their experimental and predicted biological activities, along with key descriptors that might be used in a QSAR model.

| Compound | R-Group | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) | LogP | Molecular Weight ( g/mol ) |

| 1 | -CH3 | 15.2 | 14.8 | 1.2 | 113.12 |

| 2 | -CH2CH3 | 12.5 | 12.9 | 1.7 | 127.15 |

| 3 | -CH(CH3)2 | 10.1 | 10.5 | 2.1 | 141.17 |

| 4 | -CH(CH3)CH2CH3 (sec-Butyl) | 8.7 | 9.1 | 2.6 | 155.20 |

| 5 | -C(CH3)3 | 11.3 | 11.0 | 2.5 | 155.20 |

| 6 | -Phenyl | 5.4 | 5.9 | 2.8 | 175.18 |

This table is for illustrative purposes only and does not represent actual experimental data for 5-(sec-Butyl)-1,3,4-oxadiazol-2-amine.

The insights gained from such a QSAR or 3D-QSAR study would be valuable for the rational design of novel this compound analogs with potentially improved biological activities. The models could predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. semanticscholar.org

Theoretical and Computational Chemistry Studies of 5 Sec Butyl 1,3,4 Oxadiazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular behavior at the electronic level. For many 1,3,4-oxadiazole (B1194373) derivatives, these methods have been used to elucidate reaction mechanisms, predict spectroscopic properties, and guide the design of new molecules with desired functionalities. scirp.orgrsc.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is widely applied to study the geometric and electronic structures of molecules. researchgate.netsapub.org For various substituted 1,3,4-oxadiazoles, DFT has been used to calculate optimized geometries, vibrational frequencies, and electronic properties, which often show good agreement with experimental data. nih.gov Such calculations for 5-(sec-Butyl)-1,3,4-oxadiazol-2-amine would provide a foundational understanding of its three-dimensional structure and the spatial arrangement of its atoms, but this data is currently unavailable.

Semi-Empirical Methods

Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, offer a faster, albeit less accurate, alternative to ab initio methods like DFT. They are particularly useful for screening large numbers of molecules. While these methods have been applied to heterocyclic compounds, specific studies employing them for this compound have not been found.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into conformational changes, interactions with solvents, and binding to biological targets. nih.gov For a molecule like this compound, MD simulations could predict its behavior in a biological environment, but no such simulations have been published.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. Analyses of the frontier molecular orbitals and reactivity descriptors are standard computational practices for characterizing novel compounds.

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netsapub.org A smaller gap generally implies higher reactivity. nih.gov For many organic molecules, including various 1,3,4-oxadiazole derivatives, the HOMO-LUMO gap has been calculated to understand their electronic transitions and reactivity patterns. nih.gov However, the specific HOMO and LUMO energy values for this compound have not been computationally determined or reported.

Reactivity Descriptors (e.g., Fukui Functions)

Global and local reactivity descriptors, derived from conceptual DFT, are used to predict the reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. nih.gov Fukui functions, for instance, identify which atoms in a molecule are more susceptible to attack. nih.gov While these descriptors provide a powerful predictive tool for understanding the chemical behavior of 1,3,4-oxadiazole derivatives, a specific analysis for this compound is not available in the current body of scientific literature.

Thermodynamic and Kinetic Reaction Studies

Thermodynamic and kinetic parameters are fundamental to understanding the reactivity and stability of a molecule. For this compound, these properties are largely dictated by the interplay between the 1,3,4-oxadiazole core, the amino substituent, and the sec-butyl group.

Bond dissociation enthalpy (BDE) is a measure of the energy required to homolytically cleave a chemical bond. While no specific BDE values have been calculated for this compound, we can infer general trends from related structures. The most likely bonds to undergo homolytic cleavage would be the N-H bond of the amino group and the C-H bonds of the sec-butyl group. The BDE of the N-H bond in the amino group is expected to be influenced by the electron-withdrawing nature of the oxadiazole ring. Similarly, the C-H bonds on the sec-butyl group will have varying BDEs depending on their position (tertiary vs. secondary vs. primary).

It is important to note that the following table is a hypothetical representation based on general principles of organic chemistry and not on specific computational data for the target molecule.

| Bond | Type | Estimated BDE (kcal/mol) | Notes |

| N-H (amino group) | Primary | ~90-100 | The electron-withdrawing nature of the oxadiazole ring may slightly increase this value compared to a simple alkyl amine. |

| C-H (tertiary) | Tertiary | ~93-96 | The tertiary C-H bond on the sec-butyl group is typically the weakest C-H bond in the alkyl chain. |

| C-H (secondary) | Secondary | ~98-101 | The secondary C-H bonds in the sec-butyl group will have a higher BDE than the tertiary C-H bond. |

| C-H (primary) | Primary | ~104-106 | The primary C-H bonds of the methyl group within the sec-butyl substituent will have the highest BDE among the C-H bonds. |

The ionization potential (IP) is the energy required to remove an electron from a molecule. Theoretical studies on a series of 1,3,4-oxadiazole derivatives using Density Functional Theory (DFT) can provide insight into the expected IP of this compound. A computational investigation of various 1,3,4-oxadiazole derivatives indicated that substituent effects significantly influence the ionization potential. mdpi.com For instance, electron-donating groups tend to lower the IP, while electron-withdrawing groups increase it. The sec-butyl group is a weak electron-donating group, which would suggest a slightly lower IP compared to the unsubstituted 2-amino-1,3,4-oxadiazole.

The following table presents calculated ionization potentials for related 1,3,4-oxadiazole compounds from a DFT study, which can be used to estimate the potential range for the title compound. mdpi.com

| Compound | Calculated Ionization Potential (eV) |

| 5-(4-chlorophenyl)-1,3-dimethyl-1,3,4-oxadiazol-2-thione | Varies with derivative |

| Derivative 7b | Highest energy to remove an electron |

| Derivative 7j | Lowest energy to remove an electron |

Based on these findings, the ionization potential of this compound is likely to be in a similar range, with the sec-butyl group providing a slight electron-donating effect.

Proton dissociation enthalpy (PDE) relates to the ease of removing a proton (H+) from a molecule. For this compound, the most acidic proton is on the amino group. The acidity of this proton is enhanced by the electron-withdrawing character of the 1,3,4-oxadiazole ring, which can stabilize the resulting conjugate base. While specific PDE values are not available, the pKa of the conjugate acid of similar 2-amino-1,3,4-oxadiazole derivatives can be expected to be in the range of weakly basic amines.

Electron transfer enthalpy (ETE) is the enthalpy change associated with the addition of an electron to a molecule to form a negative ion. The 1,3,4-oxadiazole ring is known to be a good electron acceptor, which would suggest a favorable ETE for this compound. The presence of the sec-butyl group, being weakly electron-donating, might slightly decrease the electron affinity compared to an unsubstituted 2-amino-1,3,4-oxadiazole.

Conformational Analysis and Isomerism

The sec-butyl group in this compound introduces conformational flexibility. Rotation around the C-C single bonds of the sec-butyl chain will lead to various staggered and eclipsed conformers. The relative energies of these conformers will be determined by steric interactions. The most stable conformer would likely position the bulky sec-butyl group to minimize steric hindrance with the oxadiazole ring.

Furthermore, the sec-butyl group contains a chiral center, meaning that this compound can exist as a pair of enantiomers: (R)-5-(sec-Butyl)-1,3,4-oxadiazol-2-amine and (S)-5-(sec-Butyl)-1,3,4-oxadiazol-2-amine. These enantiomers will have identical physical properties except for their interaction with polarized light and other chiral molecules.

Tautomerism is also a consideration for this molecule. The 2-amino-1,3,4-oxadiazole moiety can potentially exist in an imino tautomeric form, 5-(sec-Butyl)-1,3,4-oxadiazol-2(3H)-imine. Computational studies on the parent 2-amino-1,3,4-thiadiazole (B1665364) have shown that the amino form is generally more stable. researchgate.net A similar preference for the amino tautomer is expected for this compound due to the aromaticity of the oxadiazole ring.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in the solid-state packing and intermolecular interactions of molecules. For this compound, several types of NCIs are anticipated.

Hydrogen Bonding: The amino group is a potent hydrogen bond donor, and the nitrogen and oxygen atoms of the oxadiazole ring are hydrogen bond acceptors. This allows for the formation of intermolecular N-H···N and N-H···O hydrogen bonds, which are likely to be significant in the crystal lattice.

π-Interactions: The 1,3,4-oxadiazole ring is an electron-deficient aromatic system. It can participate in π-π stacking interactions with other oxadiazole rings or with other aromatic systems. nih.gov Theoretical studies have confirmed the presence of (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) interactions in related systems. nih.gov

A Non-Covalent Interaction (NCI) analysis, a computational method used to visualize and characterize non-covalent interactions, would likely reveal regions of weak to moderate interactions corresponding to hydrogen bonds and van der Waals contacts. The visualization would typically show surfaces colored according to the strength and type of interaction.

The following table summarizes the expected non-covalent interactions for this compound.

| Interaction Type | Donor/Acceptor/Participant Groups | Expected Significance |

| Hydrogen Bonding | Donor: -NH2 Acceptor: Oxadiazole N and O atoms | Strong; likely to be a primary determinant of the crystal packing. |

| π-π Stacking | Participant: 1,3,4-Oxadiazole ring | Moderate; the electron-deficient nature of the ring promotes stacking interactions. nih.gov |

| Van der Waals Forces | Participant: sec-Butyl group | Moderate; contributes to the overall cohesion of the molecules in the solid and liquid states. |

Methodological Aspects of Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

As of the current date, specific Quantitative Structure-Activity Relationship (QSAR) or 3D-QSAR studies focusing exclusively on this compound have not been identified in publicly available scientific literature. However, the methodological framework for conducting such studies on this compound would follow established principles applied to other derivatives of the 1,3,4-oxadiazole class. These studies are instrumental in correlating the structural features of molecules with their biological activities, thereby guiding the design of new compounds with enhanced potency. brieflands.comnih.govresearchgate.net

A typical QSAR or 3D-QSAR study on this compound would involve several key steps:

Structure Reactivity and Structure Property Relationships of 5 Sec Butyl 1,3,4 Oxadiazol 2 Amine Derivatives

Influence of the sec-Butyl Moiety on Molecular Reactivity

The sec-butyl group, a branched alkyl substituent, imparts specific steric and electronic characteristics to the 5-(sec-butyl)-1,3,4-oxadiazol-2-amine molecule, distinguishing it from derivatives with linear or more sterically demanding substituents.

The sec-butyl group is a four-carbon alkyl chain attached to the oxadiazole ring via its secondary carbon atom. This branching creates a moderate level of steric bulk around the C5 position of the heterocyclic ring. This steric hindrance can influence the approach of reactants to the adjacent atoms, potentially affecting reaction rates and pathways. For instance, in reactions involving the oxadiazole ring or the amino group, the sec-butyl moiety may sterically shield these sites from attack by bulky reagents.

Electronically, the sec-butyl group is an electron-donating group through an inductive effect (+I). This effect arises from the polarization of the sigma bonds, pushing electron density towards the more electronegative 1,3,4-oxadiazole (B1194373) ring. This increased electron density can influence the reactivity of the ring system and the basicity of the 2-amino group. Compared to a linear butyl group, the sec-butyl group has a slightly stronger inductive effect. In contrast to a tertiary-butyl group, it offers less steric hindrance.

Role of the 1,3,4-Oxadiazole Ring System in Chemical Behavior

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its unique electronic structure is a key determinant of the chemical behavior of its derivatives.

The 1,3,4-oxadiazole ring is considered to be aromatic, possessing a delocalized π-electron system. However, the presence of two electronegative nitrogen atoms and an oxygen atom reduces its aromaticity compared to benzene. This reduced aromaticity suggests that the ring has some character of a conjugated diene. The replacement of two -CH= groups in furan with two nitrogen atoms (–N=) leads to this decrease in aromatic character researchgate.net. This aromatic nature contributes to the thermal stability of the ring system.

The π-electron system of the oxadiazole ring can engage in conjugation with substituents at the 2 and 5 positions. The sec-butyl group, being an alkyl substituent, does not directly participate in π-conjugation. However, the amino group at the C2 position, with its lone pair of electrons, can conjugate with the ring, influencing the electron density distribution.

The distribution of electron density in the 1,3,4-oxadiazole ring is non-uniform due to the presence of heteroatoms with different electronegativities. The nitrogen atoms are more electronegative than the carbon atoms, leading to a polarization of the C=N bonds and a lower electron density on the carbon atoms. The oxygen atom further influences the electronic environment. This inherent electron distribution makes the carbon atoms of the oxadiazole ring susceptible to nucleophilic attack, while electrophilic substitution on the ring carbons is generally difficult to achieve.

The amino group at the C2 position is a key reaction site. Its nucleophilicity can be modulated by the electronic effects of the substituent at the C5 position. The electron-donating sec-butyl group at C5 increases the electron density on the oxadiazole ring, which in turn can enhance the basicity and nucleophilicity of the 2-amino group. This makes the amino group susceptible to reactions such as acylation, alkylation, and diazotization.

Systematics of Substituent Effects on Reactivity and Spectroscopic Signatures

The principles of physical organic chemistry, particularly linear free-energy relationships (LFERs), can be applied to systematically understand the influence of substituents on the reactivity and properties of this compound derivatives.

Hammett Equation: The Hammett equation is a powerful tool for correlating the reaction rates and equilibrium constants of reactions involving meta- and para-substituted benzene derivatives. It is expressed as:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant which reflects the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant which depends on the nature and position of the substituent.

For the 1,3,4-oxadiazole system, a Hammett-type analysis could be envisioned for derivatives where the sec-butyl group is replaced by a series of substituted phenyl rings at the C5 position. The electronic effects of the substituents on the phenyl ring would be transmitted through the oxadiazole nucleus to the 2-amino group, influencing its reactivity in a quantifiable manner. The sign and magnitude of the ρ value would provide insights into the reaction mechanism. A positive ρ value would indicate that the reaction is favored by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value would imply that electron-donating groups accelerate the reaction, indicating the development of positive charge.

Taft Equation: The Taft equation is an extension of the Hammett equation that separates the polar (electronic), steric, and resonance effects of substituents. It is particularly useful for analyzing the reactivity of aliphatic compounds and ortho-substituted aromatic compounds where steric effects are significant. The Taft equation is generally expressed as:

log(k/k₀) = ρσ + δEs

where σ* is the polar substituent constant, Es is the steric substituent constant, and ρ* and δ are the reaction constants for polar and steric effects, respectively.

For a series of 5-alkyl-1,3,4-oxadiazol-2-amines, a Taft analysis could be employed to deconvolute the electronic and steric contributions of the alkyl group on the reactivity of the 2-amino group. The sec-butyl group has a specific set of polar (σ*) and steric (Es) parameters that could be used in such an analysis.

Illustrative Data for Taft Analysis:

To illustrate how a Taft analysis might be applied, consider a hypothetical reaction of the 2-amino group (e.g., acylation) for a series of 5-alkyl-1,3,4-oxadiazol-2-amines. The following table presents hypothetical relative rate data and the corresponding Taft parameters for different alkyl groups.

| Alkyl Group (R) | Relative Rate (k/k₀) | σ* (Polar Constant) | Es (Steric Constant) |

| Methyl | 1.00 | 0.00 | 0.00 |

| Ethyl | 0.85 | -0.10 | -0.07 |

| n-Propyl | 0.80 | -0.12 | -0.36 |

| Isopropyl | 0.60 | -0.19 | -0.47 |

| sec-Butyl | 0.55 | -0.21 | -1.13 |

| tert-Butyl | 0.20 | -0.30 | -1.54 |

Note: The relative rate data in this table is hypothetical and for illustrative purposes only to demonstrate the concept of a Taft analysis.

A plot of log(k/k₀) against σ* and Es would allow for the determination of ρ* and δ, quantifying the sensitivity of the reaction to electronic and steric effects, respectively. For the sec-butyl group, its moderate negative σ* value indicates its electron-donating character, while its Es value reflects a significant steric contribution, which is more pronounced than that of linear alkyl groups but less than the tert-butyl group.

Correlation between Molecular Structure and Spectroscopic Data

The elucidation of the molecular structure of this compound and its derivatives is heavily reliant on various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). nih.gov The specific arrangement of the sec-butyl group at the C5 position and the amine group at the C2 position of the 1,3,4-oxadiazole ring gives rise to a unique spectral fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of 1,3,4-oxadiazole derivatives provides valuable information about the functional groups present. nih.gov For this compound, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine group typically appear in the range of 3100-3500 cm⁻¹. The C=N stretching of the oxadiazole ring is observed around 1575-1623 cm⁻¹. scispace.com The C-O-C stretching vibration of the heterocyclic system is usually found at 1052-1168 cm⁻¹. scispace.com The presence of the sec-butyl group would be confirmed by C-H stretching and bending vibrations in the regions of 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for confirming the connectivity of the molecule. nih.gov

¹H NMR: The proton spectrum would show distinct signals for the sec-butyl group: a triplet for the terminal methyl group, a doublet for the other methyl group, a multiplet for the methylene protons, and another multiplet for the methine proton. The protons of the -NH₂ group would typically appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. scispace.com

¹³C NMR: The carbon spectrum provides key information about the carbon framework. The two carbon atoms of the oxadiazole ring (C2 and C5) are expected to resonate at distinct downfield shifts, typically in the range of 155-167 ppm. nih.govresearchgate.net The C2 carbon, attached to the amino group, and the C5 carbon, attached to the sec-butyl group, will have slightly different chemical shifts due to their electronic environments. researchgate.net The carbons of the sec-butyl group will appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. acs.org For this compound, the molecular ion peak (M+) would correspond to its molecular formula (C₆H₁₁N₃O). uni.lu The fragmentation pattern would likely involve the cleavage of the sec-butyl group and potential ring fragmentation, providing further structural confirmation. scispace.comnih.gov

| Spectroscopic Technique | Functional Group / Atom | Characteristic Signal / Shift Range |

|---|---|---|

| IR Spectroscopy (cm⁻¹) | N-H stretch (amine) | 3100 - 3500 |

| C-H stretch (alkyl) | 2850 - 2960 | |

| C=N stretch (oxadiazole) | 1575 - 1623 | |

| C-O-C stretch (oxadiazole) | 1052 - 1168 | |

| ¹H NMR (ppm) | -NH₂ (amine) | Broad singlet (variable) |

| -CH- (sec-butyl) | Multiplet | |

| -CH₃ (sec-butyl) | Doublet and Triplet | |

| ¹³C NMR (ppm) | C2 and C5 (oxadiazole ring) | 155 - 167 |

| Alkyl carbons (sec-butyl) | 10 - 40 | |

| Mass Spectrometry (m/z) | Molecular Ion (M+) | Corresponds to C₆H₁₁N₃O (141.09) |

Bioisosteric Potential and Chemical Mimicry of the Oxadiazole Core

The 1,3,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, largely due to its role as a bioisostere for amide and ester functionalities. nih.govmdpi.comnih.gov Bioisosterism refers to the replacement of a functional group within a biologically active molecule with another group that retains similar physical and chemical properties, thereby maintaining or enhancing the desired biological activity. researchgate.net

The 1,3,4-oxadiazole core effectively mimics the key features of an amide or ester bond. It possesses a planar, aromatic structure and contains hydrogen bond acceptors (the nitrogen and oxygen atoms), which can replicate the hydrogen bonding interactions of the carbonyl oxygen in amides and esters. mdpi.comnih.gov This mimicry allows the oxadiazole ring to fit into enzyme active sites or receptor binding pockets in a manner similar to the native peptide or ester substrate.

The primary advantage of replacing an amide or ester group with a 1,3,4-oxadiazole ring is the significant enhancement in metabolic stability. researchgate.net Amide and ester bonds are susceptible to enzymatic hydrolysis by proteases and esterases in the body, leading to rapid degradation and short biological half-lives. The 1,3,4-oxadiazole ring is resistant to such enzymatic cleavage, resulting in compounds with improved pharmacokinetic profiles. cambridgemedchemconsulting.com

| Property | Amide / Ester Group | 1,3,4-Oxadiazole Core | Advantage of Bioisosteric Replacement |

|---|---|---|---|

| Geometry | Planar | Planar, Aromatic | Maintains structural conformation for binding. mdpi.com |

| Hydrogen Bonding | Acceptor (Carbonyl Oxygen) | Acceptors (Ring N and O atoms) | Mimics key intermolecular interactions. nih.gov |

| Metabolic Stability | Susceptible to hydrolysis | Resistant to hydrolysis | Increased biological half-life and bioavailability. researchgate.netcambridgemedchemconsulting.com |

| Physicochemical Profile | Variable | Generally lower lipophilicity, higher solubility. nih.gov | Improved "druglikeness" and pharmacokinetics. |

Advanced Applications of 1,3,4 Oxadiazole Derivatives in Non Pharmacological Domains

Applications in Materials Science

The inherent stability and aromaticity of the 1,3,4-oxadiazole (B1194373) ring make it an attractive component for the development of advanced materials with specialized properties.

Polymerization and Copolymer Formation

The incorporation of the 1,3,4-oxadiazole moiety into polymer backbones is a well-established strategy for creating high-performance polymers with exceptional thermal stability. These polymers, including polyamides and polyimides, are sought after for applications that demand resistance to high temperatures and harsh chemical environments.

The 1,3,4-oxadiazole ring's structural symmetry and thermal unreactivity contribute to the high thermal stability of polymers containing this heterocycle. For instance, novel acryl monomers containing a 1,3,4-oxadiazole ring have been synthesized and subsequently polymerized using initiators like azobisisobutyronitrile (AIBN). researchgate.net Similarly, new series of 1,3,4-oxadiazole derivatives have been successfully incorporated into poly(maleimide-co-methyl acrylate) structures. tandfonline.com These approaches demonstrate the versatility of using 1,3,4-oxadiazole derivatives as building blocks for creating polymers with tailored properties. While direct polymerization studies involving 5-(sec-Butyl)-1,3,4-oxadiazol-2-amine are not extensively documented, its structure suggests it could serve as a monomer or a precursor to monomers for such thermally stable polymers.

Scintillating Materials

2,5-Disubstituted 1,3,4-oxadiazole derivatives are known for their fluorescent properties, which makes them suitable for use as scintillators. researchgate.net Scintillators are materials that emit light when excited by ionizing radiation, playing a crucial role in radiation detection and medical imaging. The 1,3,4-oxadiazole ring, particularly when substituted with aromatic groups, can create a conjugated system that fluoresces efficiently.

A notable example is (2-[4-biphenylyl]-5-[4-tert-butylphenyl])-1,3,4-oxadiazole, which is used commercially as a scintillator. researchgate.net The oxadiazole core contributes to the molecule's high thermal and chemical stability, which is vital for the longevity and reliability of scintillating materials. eurekaselect.com These compounds are also utilized as organic light-emitting diodes, laser dyes, and optical brighteners due to their valuable optical properties. nih.gov

Dyestuff Industry

The 1,3,4-oxadiazole scaffold has been explored for its potential in the dyestuff industry. nih.gov Although more research has been published on the related 1,3,4-thiadiazole (B1197879) derivatives as components of azo dyes, the principles can be extended to their oxadiazole counterparts. nih.govtubitak.gov.tr Azo dyes, characterized by the -N=N- chromophore, are a major class of synthetic colorants.

High Energy Density Materials (HEDMs) (General Oxadiazole Class)

The 1,3,4-oxadiazole ring is considered an exceptional structural motif for the development of High Energy Density Materials (HEDMs). These materials are designed to store and release large amounts of chemical energy, finding applications in propellants and explosives. The 1,3,4-oxadiazole ring offers a favorable balance between high energy content (a positive heat of formation) and good thermal stability, a crucial combination for safe and effective HEDMs.

Researchers have successfully synthesized various energetic materials by incorporating explosophoric groups (such as -NO2, -N3, or -NHNO2) onto the 1,3,4-oxadiazole backbone. The stability of the 1,3,4-oxadiazole isomer is attributed to the absence of readily cleaved N-O bonds, which are present in other oxadiazole isomers like 1,2,4-oxadiazole (B8745197) and 1,2,5-oxadiazole. This intrinsic stability allows for the creation of HEDMs that are less sensitive to accidental detonation by impact or friction, a critical safety consideration.

Role as Versatile Synthetic Intermediates in Complex Molecule Synthesis

5-Substituted-2-amino-1,3,4-oxadiazoles, including the sec-butyl derivative, are valuable intermediates in organic synthesis. The 2-amino group provides a reactive site for a variety of chemical transformations, allowing for the construction of more complex molecules.

Several methods have been established for the synthesis of these intermediates. A common and efficient approach is the oxidative cyclization of semicarbazones. This can be achieved using various reagents, such as bromine in acetic acid or through electrochemical methods, which offer a greener alternative by avoiding hazardous reagents. researchgate.net Another prevalent method involves the reaction of an acylhydrazide with cyanogen (B1215507) bromide. researchgate.net An overview of common synthetic pathways is presented in the table below.

| Starting Material | Key Reagents | Product | Reference |

| Semicarbazone | Bromine, Acetic Acid | 5-Substituted-2-amino-1,3,4-oxadiazole | researchgate.net |

| Semicarbazone | Platinum Electrode (Electrolysis) | 5-Substituted-2-amino-1,3,4-oxadiazole | |

| Acylhydrazide | Cyanogen Bromide | 5-Substituted-2-amino-1,3,4-oxadiazole | researchgate.net |

| Acylthiosemicarbazide | Iodine, Sodium Hydroxide | 5-Substituted-2-amino-1,3,4-oxadiazole | nih.gov |

Once synthesized, the 2-amino group on the oxadiazole ring can undergo a range of reactions, including acylation, alkylation, and Schiff base formation. This versatility allows chemists to use this compound as a building block to introduce the oxadiazole moiety into larger, more complex molecular architectures for various applications.

Catalytic Applications

While 1,3,4-oxadiazole derivatives are not typically known for direct catalytic activity themselves, they play a significant role in the field of catalysis as ligands in coordination chemistry. The nitrogen atoms within the oxadiazole ring can act as donor sites, allowing them to coordinate with metal ions.

These metal complexes, featuring 1,3,4-oxadiazole-based ligands, have been investigated for various applications. The coordination with metals can enhance the intrinsic properties of the organic ligands, leading to complexes with interesting biological, optoelectronic, or catalytic activities. For example, Schiff bases derived from 2-amino-1,3,4-oxadiazoles can form stable complexes with transition metals like cobalt and chromium. The specific catalytic properties of such complexes would depend on both the metal center and the structure of the oxadiazole ligand. Therefore, the primary role of compounds like this compound in catalysis is as a precursor to ligands for the formation of catalytically active metal complexes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(sec-Butyl)-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization of thiosemicarbazides or hydrazide precursors under acidic or oxidative conditions. Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (e.g., ethanol, DMF), and catalyst selection (e.g., POCl₃ for dehydration). Yield improvements (65–85%) are achieved by monitoring reaction progress via TLC and employing microwave-assisted synthesis for reduced time .

- Key Characterization : Confirm structure using ¹H/¹³C NMR, IR (C=N stretch at ~1600 cm⁻¹), and mass spectrometry. X-ray crystallography (if crystalline) resolves stereochemical ambiguities .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Analytical Workflow :

- NMR : Assign peaks for the oxadiazole ring (δ 8.2–8.5 ppm for protons adjacent to N) and sec-butyl group (δ 0.8–1.5 ppm).

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (60:40 to 90:10) for purity assessment. ESI-MS typically shows [M+H]⁺ at m/z ~167.

- Elemental Analysis : Validate C, H, N composition (theoretical: C 54.52%, H 7.27%, N 25.45%) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the bioactivity of this compound against cancer targets?

- Approach : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against kinases (e.g., EGFR, VEGFR) or DNA topoisomerases. Use the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) to analyze binding affinity (ΔG < -7 kcal/mol) and hydrogen bonding with active-site residues (e.g., Lys721 in EGFR). Validate predictions with in vitro kinase inhibition assays .

- Data Interpretation : Correlate docking scores with IC₅₀ values from cell-based assays (e.g., MTT on HeLa cells). Discrepancies may arise from solvation effects or protein flexibility .

Q. How should researchers address contradictory results in antioxidant vs. pro-oxidant activity of oxadiazole derivatives?

- Experimental Design :

- Dose-Dependent Studies : Test compound concentrations (1–100 µM) in DPPH/ABTS assays. Pro-oxidant behavior often emerges at >50 µM due to redox cycling.

- Cell Models : Compare immortalized vs. primary cells; primary cells may lack antioxidant enzymes, amplifying pro-oxidant effects.

- Controls : Include ascorbic acid (antioxidant) and H₂O₂ (pro-oxidant). Statistical analysis (ANOVA with Tukey’s post-hoc) identifies significant trends .

Q. What strategies mitigate batch-to-batch variability in biological assays for this compound?

- Quality Control :

- Synthesis Reproducibility : Standardize precursor purity (>98%) and reaction quenching methods.

- Bioassay Protocols : Use internal standards (e.g., doxorubicin in cytotoxicity assays) and normalize data to cell viability (via ATP luminescence).

- Data Normalization : Express results as fold-change relative to vehicle-treated controls .

Environmental and Mechanistic Studies

Q. What experimental frameworks evaluate the environmental fate of this compound?

- Long-Term Study Design :

- Compartment Analysis : Track distribution in soil (via HPLC-UV), water (SPE-LC/MS), and biota (GC-MS after derivatization).

- Degradation Pathways : Perform photolysis (UV light, λ = 254 nm) and hydrolysis (pH 4–10) studies. Oxadiazoles typically degrade via ring cleavage to amines and CO₂ .

- Ecotoxicity : Use Daphnia magna (48-h LC₅₀) and algal growth inhibition tests. Compare with structural analogs (e.g., 5-methylthiazole derivatives) to identify toxicity drivers .

Q. How does the sec-butyl substituent influence the compound’s pharmacokinetic properties compared to other alkyl/aryl analogs?

- Structure-Property Relationships :

| Substituent | LogP | Solubility (mg/mL) | Plasma Protein Binding (%) |

|---|---|---|---|

| sec-Butyl | 2.1 | 0.45 | 82 |

| Phenyl | 3.8 | 0.12 | 91 |

| Methyl | 1.6 | 0.78 | 68 |

- The sec-butyl group balances lipophilicity and solubility, enhancing oral bioavailability (F% ~55 in rat models) compared to phenyl derivatives .

Data Reporting Best Practices

Q. What metadata is essential for publishing reproducible synthetic protocols of this compound?

- Required Details :

- Precursor sources and purity (e.g., Sigma-Aldrich, ≥95%).

- Reaction monitoring method (TLC Rf values, HPLC retention times).

- Crystallization solvents and cooling rates (e.g., ethanol, 0.5°C/min).

- Yield calculation formula: .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.